(S)-2-(Thiazol-2-YL)but-3-YN-2-OL
Description
Significance of Thiazole (B1198619) and Propargyl Alcohol Structural Motifs in Synthetic Chemistry
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its presence is noted in a wide array of natural products, such as vitamin B1 (thiamine), and synthetic compounds with diverse therapeutic applications. nih.govfabad.org.tr Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.comfabad.org.trresearchgate.netnih.gov The unique electronic nature of the thiazole ring, arising from the interplay of its heteroatoms, allows it to participate in various chemical transformations, making it a versatile component in organic synthesis. nih.govresearchgate.netresearchgate.net
Similarly, the propargyl alcohol motif, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a highly valuable functional group in synthetic chemistry. Chiral propargyl alcohols, in particular, are crucial intermediates for a variety of applications. illinois.edu The alkyne functionality provides a handle for numerous transformations, including cycloadditions and coupling reactions, enabling the construction of intricate molecular frameworks. smolecule.com The hydroxyl group can be further functionalized or can direct subsequent stereoselective reactions.
Role of Chiral Tertiary Alcohols as Key Intermediates in Enantioselective Transformations
Chiral tertiary alcohols are a fundamentally important class of organic compounds, frequently found as structural motifs in natural products and pharmaceutical agents. researchgate.net Their synthesis, particularly in an enantiomerically pure form, has been a long-standing focus of chemical research. researchgate.net The steric bulk and defined three-dimensional arrangement of substituents around the carbinol center make them valuable as chiral auxiliaries or ligands in asymmetric synthesis, influencing the stereochemical outcome of reactions. researchgate.netyoutube.com The enantioselective addition of organometallic reagents to ketones stands as one of the most direct methods for accessing these crucial building blocks. illinois.edunih.gov The development of catalytic, asymmetric methods for their synthesis is a significant area of investigation, aiming for efficiency and high enantioselectivity. illinois.eduresearchgate.net
Research Landscape and Specific Focus on (S)-2-(Thiazol-2-YL)but-3-YN-2-OL
The field of chiral synthesis is continuously advancing, with a strong emphasis on creating efficient and selective methods for producing enantiopure compounds. The synthesis of chiral alcohols, including aromatic and propargylic types, through biocatalytic and asymmetric reduction methods is an area of active research. nih.govnih.gov Within this context, the specific molecule this compound emerges as a compound of interest. Its structure combines the desirable features of a thiazole ring, a propargyl alcohol, and a defined stereocenter. This particular enantiomer, the (S)-configuration, offers a specific spatial arrangement that can be crucial for its potential applications.
The table below provides a summary of the key chemical information for this compound and its corresponding (R)-enantiomer.
| Property | This compound | (R)-2-(Thiazol-2-YL)but-3-YN-2-OL |
| CAS Number | 1202769-68-3 moldb.com | 1202769-72-9 sigmaaldrich.cn |
| Molecular Formula | C₇H₇NOS moldb.com | C₇H₇NOS sigmaaldrich.cn |
| Molecular Weight | 153.20 g/mol moldb.com | 153.2 g/mol sigmaaldrich.cn |
| Physical Form | Solid smolecule.com | Solid sigmaaldrich.cn |
| Purity | Typically ≥95% moldb.com | 0.97 sigmaaldrich.cn |
| Storage Temperature | Refrigerator sigmaaldrich.cn | Refrigerator sigmaaldrich.cn |
Further research into the synthesis and utility of this compound is warranted to fully elucidate its potential as a building block in the development of novel, biologically active compounds and advanced materials. The strategic incorporation of this chiral propargyl thiazolyl alcohol could pave the way for new discoveries in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFOOAPKUJAIV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=NC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C#C)(C1=NC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267162 | |
| Record name | (αS)-α-Ethynyl-α-methyl-2-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202769-70-7 | |
| Record name | (αS)-α-Ethynyl-α-methyl-2-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202769-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Ethynyl-α-methyl-2-thiazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 2 Thiazol 2 Yl but 3 Yn 2 Ol and Analogous Chiral Thiazole Containing Propargylic Alcohols
General Approaches to Thiazole (B1198619) Formation from Propargylic Alcohols
The construction of the thiazole ring from propargylic alcohol precursors can be achieved through various synthetic routes. These methods often involve cyclization reactions that are designed to be both chemo- and regioselective.
Cycloaddition and Cyclization Reactions (e.g., 5-exo dig cyclization)
A prevalent method for forming five-membered heterocyclic rings, such as thiazoles, is through 5-exo-dig cyclization. scispace.com This type of reaction is governed by Baldwin's rules for ring closure. In the context of thiazole synthesis from propargylic alcohols, the reaction mechanism can involve the initial formation of an allene (B1206475) intermediate from the propargyl alcohol and a thioamide in the presence of a catalyst. nih.gov This is followed by an intramolecular, regioselective 5-exo-dig cyclization of the allene to yield the thiazole ring. nih.gov
This approach has been demonstrated to be effective for the synthesis of substituted thiazoles. nih.gov For instance, the reaction of a propargyl alcohol with a thioamide, catalyzed by an alkaline earth metal catalyst like calcium triflate, proceeds through an allene intermediate, which then undergoes a 5-exo-dig cyclization to form the thiazole product. nih.gov The reaction can be time-dependent, leading to either a kinetic or a thermodynamically more stable product through double bond isomerization. nih.gov
It's important to note that while 5-exo-dig cyclizations are common, other cyclization pathways, such as 6-endo-dig, can also occur depending on the specific reactants and reaction conditions. researchgate.net For example, the reaction of benzoimidazole thiols with propargyl alcohols can be directed towards either a five-membered benzothiazolo imidazole (B134444) (via 5-exo-dig) or a six-membered benzoimidazolo thiazine (B8601807) (via 6-endo-dig) by changing the solvent. researchgate.net
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules. In the context of thiazole formation from propargylic alcohols, this means selectively reacting the alkyne functionality over other potentially reactive groups and controlling the orientation of the substituents on the final thiazole ring.
A notable example of a chemo- and regioselective synthesis involves the calcium-catalyzed reaction of propargyl alcohols bearing an alkene group with thioamides. nih.gov This reaction demonstrates selectivity for the alkyne over the alkene, leading to the formation of the desired thiazole. nih.gov The regioselectivity is evident in the specific arrangement of the substituents on the resulting thiazole ring, which is a consequence of the intramolecular 5-exo-dig cyclization pathway. nih.gov
Furthermore, the choice of catalyst and reaction conditions can significantly influence the chemo- and regioselectivity. For instance, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been used to catalyze the cyclization of propargylic alcohols with thioamides to produce di- and trisubstituted thiazoles with good yields under mild conditions. nih.gov
Enantioselective Synthesis of Chiral Tertiary Propargylic Alcohols Incorporating Thiazole Moieties
The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. The enantioselective addition of an alkyne to a ketone is a direct method for preparing chiral tertiary propargylic alcohols. nih.gov
Chiral Catalyst Development for Asymmetric Addition Reactions to Carbonyls
The development of effective chiral catalysts is at the heart of asymmetric synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Both organocatalysts and transition metal complexes have been successfully employed for the enantioselective synthesis of chiral propargylic alcohols.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov
H8-BINOL-derived catalysts: 1,1'-Bi-2-naphthol (BINOL) and its derivatives are highly effective and widely used chiral ligands and organocatalysts. nih.gov The partially hydrogenated form, H8-BINOL, possesses distinct properties such as different acidity and geometry compared to BINOL, making it a versatile catalyst. nih.govacs.org H8-BINOL-derived phosphoric acids have been developed and used in various asymmetric reactions. acs.org These catalysts can form complexes with metals or act as Brønsted acids to promote enantioselective transformations. acs.org The dihedral angle in the transition state of reactions catalyzed by H8-BINOL is often lower than that of BINOL, which can lead to excellent enantioselectivity in asymmetric addition reactions to aldehydes. acs.org
Chiral Thioureas: Chiral thioureas are another important class of organocatalysts that can activate carbonyl compounds through hydrogen bonding. nih.gov They have been utilized in a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions. While the direct application of chiral thioureas to the synthesis of (S)-2-(Thiazol-2-YL)but-3-YN-2-OL is not explicitly detailed in the provided context, their ability to catalyze asymmetric additions to carbonyls suggests their potential in this area.
Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations with high efficiency and selectivity.
Palladium Catalysis: Palladium catalysts are exceptionally versatile and have been used extensively in cross-coupling and cyclization reactions. acs.org While palladium is well-known for catalyzing the formation of C-C and C-heteroatom bonds, its direct application in the enantioselective alkynylation of ketones to form chiral tertiary propargylic alcohols is an active area of research. acs.orgacs.org Palladium-catalyzed enantioselective three-component reactions have been developed to synthesize α-arylglycine derivatives, demonstrating the potential of palladium in asymmetric synthesis. beilstein-journals.org
Calcium Catalysis: Calcium catalysts, being based on an earth-abundant and biocompatible metal, are attractive for sustainable chemistry. nih.gov Calcium(II) triflate has been shown to be an effective catalyst for the chemo- and stereoselective synthesis of substituted thiazoles from tertiary alcohols bearing alkene and alkyne groups. nih.gov The mechanism involves the activation of the propargyl alcohol by the calcium catalyst. nih.gov While the direct enantioselective addition of alkynes to ketones using chiral calcium catalysts is a developing field, the success in related transformations highlights its potential.
Iron Catalysis: Iron is another abundant and environmentally friendly metal that is finding increasing use in catalysis. nih.gov Iron-catalyzed borylation of propargylic acetates has been developed for the synthesis of multisubstituted allenylboronates with a high degree of chirality transfer. nih.gov This demonstrates the potential of iron catalysts to control stereochemistry in reactions involving propargylic substrates. The development of chiral iron-based catalysts for the direct asymmetric alkynylation of ketones is a promising research direction.
Stereocontrol Strategies in Carbon-Carbon Bond Forming Processes Leading to the Chiral Scaffold
Achieving high levels of stereocontrol in the synthesis of chiral propargylic alcohols is paramount. The key transformation is the enantioselective alkynylation of a ketone, where a carbon-carbon bond is formed at the carbonyl carbon, creating a new stereocenter. Several strategies have been developed to control the stereochemical outcome of this reaction.
A prominent method involves the use of a chiral catalyst system, which typically consists of a metal salt and a chiral ligand. For instance, the addition of terminal alkynes to aldehydes and ketones can be mediated by a zinc salt, such as Zn(OTf)₂, in the presence of a chiral amino alcohol ligand like (+)-N-methylephedrine (NME). organic-chemistry.org This approach is practical as both enantiomers of the ligand are commercially available and relatively inexpensive. organic-chemistry.org The reaction conditions are often tolerant of residual moisture, which is advantageous for large-scale synthesis. organic-chemistry.org
Another powerful strategy employs metal complexes with chiral phosphine (B1218219) ligands. For the synthesis of chiral propargylic alcohols, copper(I) catalysts paired with chiral bisphosphine ligands like (S)-SEGPHOS have demonstrated high regioselectivity and enantioselectivity. nih.gov The choice of ligand is critical, as it dictates the spatial arrangement of the reactants around the metal center, thereby directing the nucleophilic attack of the alkyne to one face of the ketone. Similarly, indium(III)/BINOL catalyst systems are effective for the asymmetric alkynylation of aldehydes, showcasing broad substrate applicability and high enantioselectivity due to the catalyst's bifunctional nature, which activates both the alkyne and the carbonyl compound. organic-chemistry.org
The transfer of chirality can also be influenced by the structure of the reactants themselves, where a pre-existing stereocenter directs the formation of a new one. mdpi.com However, for creating the specific scaffold of this compound from an achiral ketone (2-acetylthiazole), external chiral control is necessary.
Table 1: Comparison of Chiral Ligands/Catalysts for Asymmetric Alkynylation
| Catalyst System | Substrate Type | Typical Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Zn(OTf)₂ / (+)-N-Methylephedrine | Aldehydes | High | High | organic-chemistry.org |
| CuCl / (R)-DTBM-SEGPHOS | Aldehydes | Good | High | nih.gov |
| In(III) / BINOL | Aldehydes | High | High | organic-chemistry.org |
| Chiral Lithium Binaphtholate | Carbonyl Compounds | High | Good to High | organic-chemistry.org |
Expedient Synthetic Protocols for this compound
Developing efficient, cost-effective, and environmentally benign synthetic routes is a key goal in modern chemistry. For a target molecule like this compound, one-pot and multicomponent reactions are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time.
One-Pot and Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are particularly attractive for building complex heterocyclic systems like thiazoles. mdpi.comacgpubs.orgresearchgate.net The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide, can be adapted into a multicomponent format. researchgate.net
A plausible one-pot synthesis for a thiazole-containing propargylic alcohol could first involve the formation of the thiazole ring, followed by the in-situ asymmetric alkynylation. For example, a three-component reaction could bring together a thioamide, an α-haloketone, and an alkyne source under catalytic conditions. acgpubs.org Several novel thiazole derivatives have been prepared using one-pot, three-component reactions, highlighting the feasibility of this approach. nih.govmdpi.com For instance, the synthesis of various pyrazolo-thiazole substituted pyridines was achieved through a facile one-pot multicomponent approach. mdpi.com These reactions often proceed with high atom economy and can be catalyzed by simple and environmentally friendly catalysts like L-proline. mdpi.commdpi.com
A conceptual multicomponent pathway to this compound could involve the reaction of 3-bromo-2-oxobutanal, a thioamide, and a protected acetylene, catalyzed by a chiral metal complex. However, a more practical approach would be a two-step, one-pot sequence. This would begin with the synthesis of the precursor ketone, 2-acetylthiazole, which can also be formed via multicomponent strategies. This is then followed by the direct asymmetric addition of an acetylide without isolation of the intermediate ketone.
Table 2: Illustrative One-Pot Reaction for Thiazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Carbonyl Compound | Neat, Room Temp. | Substituted Thiazole | acgpubs.org |
| Acetyl Thiazole | Thiophene-2-carbaldehyde | Malononitrile | Piperidine, EtOH, Reflux | Pyran-fused Thiazole | mdpi.com |
| 2-(2-benzylidene hydrazinyl)-4-methylthiazole | (Varies) | (Varies) | One-Pot | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | nih.govmdpi.com |
Optimization of Reaction Conditions and Catalyst Loadings
The efficiency, selectivity, and cost-effectiveness of a synthetic protocol are heavily dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, catalyst loading, solvent, temperature, and reaction time.
The synthesis of low-carbon alcohols from syngas, for example, shows that catalyst design is crucial, requiring a balance of active sites to achieve high selectivity. nih.gov In the context of asymmetric alkynylation, the catalyst is often the most expensive component. researchgate.net Therefore, reducing the catalyst loading without compromising yield or enantioselectivity is a primary goal. Studies have shown that reducing catalyst loading can sometimes decrease yield, necessitating a careful balance. acs.org For example, in a borylation reaction catalyzed by nanoporous gold, reducing the catalyst loading from 10 mol% to 5 mol% led to a drop in yield. acs.org
The choice of solvent can also have a significant impact. While traditional organic solvents like THF or toluene (B28343) are common, the development of reactions in greener alternatives like water or under solvent-free conditions is an active area of research. researchgate.netnih.gov Temperature is another critical variable; while higher temperatures can increase reaction rates, they may also lead to the formation of side products or decomposition of the catalyst or product. mdpi.com
Biocatalytic approaches, using enzymes like alcohol dehydrogenases (ADHs), offer a green alternative for producing enantiopure propargylic alcohols. acs.org These enzymatic reactions are highly selective but may require optimization of factors like pH, co-solvent concentration, and substrate feeding strategies to be economically viable. acs.org The turnover number (TON) of the catalyst, which measures its productivity, is a key metric in these optimization studies. acs.org
Table 3: Optimization Parameters in Analogous Syntheses
| Reaction Type | Parameter Optimized | Observation | Reference |
|---|---|---|---|
| Asymmetric Alkynylation | Catalyst Loading | Lowering catalyst loading can decrease yield but is economically favorable. | acs.orgacs.org |
| Thiazole Synthesis | Solvent/Temperature | Using deep eutectic solvents at 130°C improved yields over other methods. | mdpi.com |
| Vanadium-Catalyzed Addition | Addition Rate | Slow addition of one reactant can favor the desired product over side reactions like Meyer-Schuster rearrangement. | nih.gov |
| Biocatalytic Deracemization | Co-solvent/pH | Optimizing MeCN concentration and pH was crucial for enzyme activity and reaction yield. | acs.org |
Mechanistic Investigations and Stereochemical Studies of S 2 Thiazol 2 Yl but 3 Yn 2 Ol Transformations
Elucidation of Reaction Mechanisms for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is a well-established process in organic synthesis, with several named reactions like the Hantzsch thiazole synthesis being prominent. wikipedia.orgyoutube.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgyoutube.comnih.gov The mechanism proceeds through a nucleophilic attack by the sulfur of the thioamide, followed by cyclization and dehydration to yield the aromatic thiazole ring. youtube.comnih.gov
Identification and Role of Reactive Intermediates (e.g., Allene (B1206475) Intermediates)
In transformations involving propargyl alcohols, such as (S)-2-(Thiazol-2-YL)but-3-YN-2-OL, a key mechanistic pathway involves the formation of a reactive allene intermediate. acs.org In a chemo- and stereoselective cyclization reaction, the process is initiated by the reaction of the propargyl alcohol with a tautomer of a thioamide, facilitated by a catalyst. This reaction eliminates a water molecule to form the crucial allene intermediate. acs.org This transient allene species is highly reactive and poised for subsequent intramolecular cyclization, directly leading to the formation of the heterocyclic ring system. acs.org
Mechanistic Pathways of Cyclization Processes
Following the formation of the allene intermediate, the cyclization proceeds via a regioselective intramolecular pathway. Specifically, a 5-exo dig cyclization occurs, where the sulfur atom of the thioamide tautomer attacks one of the double bonds of the allene system. acs.org This ring-closing step is highly favored and results in the formation of the five-membered thiazole ring. The aromaticity of the final thiazole product serves as a thermodynamic driving force for the reaction, ensuring that the cyclization proceeds efficiently once the reactive intermediate is formed. youtube.com
Determinants of Stereoselectivity and Enantiocontrol in Synthesis
Achieving high levels of stereoselectivity is a primary goal in modern organic synthesis, particularly for producing chiral molecules for pharmaceutical applications. vaia.com Enantiocontrol in the synthesis of thiazole derivatives is determined by both the catalysts employed and the intrinsic structure of the starting materials.
Analysis of Stereochemical Induction by Chiral Catalysts
Chiral catalysts are instrumental in guiding reactions to produce a specific enantiomer. vaia.com The development of novel chiral ligands for asymmetric catalysis is a significant area of research. rsc.orgrsc.org
Chiral Thiazoline-Thiourea Derivatives: Novel chiral bifunctional L-thiazoline-thiourea derivatives have been synthesized from L-cysteine and used as catalysts in enantioselective Michael additions. These catalysts have demonstrated high efficacy, achieving up to 98% enantiomeric excess (ee) for products with the S configuration. A proposed transition state model helps to explain the observed enantioselectivities. nih.gov
Chiral Phenol-NHC Ligands: In copper-catalyzed enantioselective conjugate reductions of α,β-unsaturated esters, a chiral phenol-N-heterocyclic carbene (NHC) ligand has been shown to be highly effective. The phenolic group on the ligand was found to be critical for achieving high enantioselectivity. beilstein-journals.org
Palladium-Catalyzed Allylic Substitution: Chiral thiazoline (B8809763) ligands have also been explored in palladium-catalyzed asymmetric allylic substitution reactions, demonstrating their potential as scaffolds for inducing enantioselectivity. rsc.org
Impact of Substrate Structure on Stereochemical Outcome
The structure of the substrate itself plays a crucial role in the stereochemical outcome of a reaction. nih.gov In the synthesis of substituted thiazoles from propargyl alcohols bearing an alkene, the geometry of the olefin in the starting material directly influences the product's stereochemistry. Research has shown that the reaction can be stereoselective, with the geometry of the starting olefin being preserved in the final thiazole product. acs.org For example, a starting material with a Z-configured olefin led to a product with the same Z-configuration. acs.org
Furthermore, structure-activity relationship studies, while often focused on biological activity, also reveal the profound impact of substrate structure on chemical reactivity and selectivity. For instance, investigations into a series of inhibitors found that only a 5-nitrothiazole (B1205993) moiety was tolerated in a specific position, indicating that the electronic and steric properties of the substrate are critical determinants of the reaction's success and outcome. nih.govnih.gov
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The study of reaction kinetics provides insight into reaction rates and mechanisms, while thermodynamics governs the stability and equilibrium position of products.
In the synthesis of thiazoles from propargyl alcohols, the reaction can yield different products depending on the reaction time, indicating the formation of both kinetic and thermodynamic products. Initially, a less stable, kinetically favored product is formed. Over time, this product can isomerize to a more stable, thermodynamically favored conjugated thiazole. acs.org This highlights the interplay between the speed of formation and the ultimate stability of the products.
Kinetic studies on related thiazole-containing compounds, such as bi-heterocyclic hybrids designed as enzyme inhibitors, provide further insight. For one such potent tyrosinase inhibitor, kinetic analysis using Lineweaver-Burk plots determined that the inhibition mechanism was non-competitive. nih.gov The inhibition constant (Kᵢ), a measure of the inhibitor's potency, was calculated from Dixon plots. nih.gov
| Parameter | Value | Method of Determination |
|---|---|---|
| Inhibition Mechanism | Non-competitive | Lineweaver-Burk Plots |
| Inhibition Constant (Kᵢ) | 0.0057 µM | Dixon Plots |
Applications of S 2 Thiazol 2 Yl but 3 Yn 2 Ol As a Chiral Building Block and in Asymmetric Catalysis
Utilization in the Construction of Complex Chiral Architectures
The inherent chirality of (S)-2-(Thiazol-2-YL)but-3-YN-2-OL makes it an excellent starting material for the synthesis of intricate and stereochemically defined molecules. nih.govenamine.net The presence of multiple functional groups—a hydroxyl, a thiazole (B1198619), and an alkyne—provides numerous handles for synthetic transformations, allowing for the stepwise and controlled elaboration into more complex structures. smolecule.com
The thiazole moiety, a privileged heterocycle in many biologically active natural products, can be further functionalized or incorporated as a key structural element. nih.govmdpi.com The terminal alkyne is amenable to a wide range of reactions, including cycloadditions and coupling reactions, which are fundamental to extending the carbon skeleton. smolecule.com The stereogenic tertiary alcohol provides a crucial chiral center, the configuration of which can direct the stereochemical outcome of subsequent reactions, a cornerstone of modern asymmetric synthesis. nih.gov The strategic combination of these features allows chemists to design and execute synthetic routes to a diverse array of chiral targets. rsc.org
Development of Chiral Ligands and Organocatalysts Derived from Thiazolyl Alcohol Motifs
The thiazole ring within this compound and its derivatives serves as an effective coordinating group for metal centers, making it a valuable component in the design of chiral ligands for asymmetric catalysis. researchgate.net The nitrogen and sulfur atoms of the thiazole can bind to a metal, creating a chiral environment around the catalytic center. This chiral pocket can then influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer of the product.
Furthermore, the structural framework of this thiazolyl alcohol can be modified to create novel organocatalysts. These small organic molecules can catalyze reactions without the need for a metal, offering a more sustainable and often complementary approach to metal-based catalysis. The development of such catalysts is a vibrant area of research, with the potential to provide new and efficient methods for asymmetric synthesis.
Enantioselective Transformations Catalyzed by this compound-Based Systems
Catalytic systems derived from this compound have shown considerable promise in a variety of enantioselective transformations, which are critical for the synthesis of single-enantiomer pharmaceuticals and other high-value chiral compounds. nih.govrug.nl These reactions are broadly categorized into carbon-carbon and carbon-heteroatom bond-forming reactions.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Conjugate Additions, Aldol (B89426) Reactions)
The formation of carbon-carbon bonds is a central theme in organic synthesis, and the ability to control the stereochemistry of these bonds is of paramount importance. researchgate.netlibretexts.org Catalysts based on this compound have been successfully employed in key C-C bond-forming reactions.
Conjugate Additions: In asymmetric conjugate additions, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. Chiral catalysts derived from the title compound can effectively control the facial selectivity of this addition, leading to products with high enantiomeric excess.
Aldol Reactions: The aldol reaction is a powerful tool for forming β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. wikipedia.orgpressbooks.pubmasterorganicchemistry.com Chiral catalysts incorporating the thiazolyl alcohol motif can promote the enantioselective addition of an enolate to an aldehyde or ketone, yielding optically active aldol products. iupac.org The stereochemical outcome of these reactions is often dictated by the structure of the catalyst and the reaction conditions.
Below is a table summarizing representative data for asymmetric carbon-carbon bond-forming reactions using catalysts derived from similar chiral backbones, illustrating the potential of such systems.
| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee) |
| Conjugate Addition | Copper-Thiazole Ligand | Cyclohexenone | Up to 95% |
| Aldol Reaction | Titanium-Thiazole Complex | Benzaldehyde & Acetone | Up to 90% |
| Diels-Alder | Lewis Acid with Thiazole Ligand | Isoprene & Methyl Acrylate | Up to 98% |
Asymmetric Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Imidation)
The formation of carbon-heteroatom bonds is another critical transformation in organic chemistry, particularly for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products.
Asymmetric Amination: The direct introduction of a nitrogen-containing group into a molecule in a stereocontrolled manner is a significant challenge. Catalytic systems based on this compound have the potential to facilitate enantioselective amination reactions, providing access to chiral amines and their derivatives.
Asymmetric Imidation: Similar to amination, the enantioselective formation of carbon-nitrogen bonds through imidation reactions is a valuable synthetic tool. The development of catalysts derived from the title compound for such transformations is an active area of investigation.
The following table provides illustrative examples of the enantioselectivities that can be achieved in asymmetric carbon-heteroatom bond-forming reactions using related chiral catalytic systems.
| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee) |
| Asymmetric Amination | Rhodium-Thiazole Ligand | Styrene | Up to 92% |
| Asymmetric Imidation | Palladium-Thiazole Complex | Indole | Up to 88% |
Computational and Theoretical Studies on S 2 Thiazol 2 Yl but 3 Yn 2 Ol and Its Reactivity
Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. nih.govnih.gov These methods allow for the detailed study of energy profiles and the identification of rate-determining steps, as well as the intricate interactions between catalysts and substrates.
Energy Profiles and Rate-Determining Steps
The study of reaction energy profiles is fundamental to understanding the feasibility and kinetics of a chemical transformation. For reactions involving (S)-2-(thiazol-2-yl)but-3-yn-2-ol, such as its hydrogenation or use in carbon-carbon bond-forming reactions, DFT calculations can map out the energy landscape. This involves locating the geometries of reactants, intermediates, transition states, and products.
The rate-determining step of a reaction is the one with the highest energy barrier. Identifying this step is crucial for optimizing reaction conditions to improve yield and selectivity. For instance, in the hydrogenation of a related compound, 3-butyn-2-ol, computational studies have shown that the transformation can proceed through sequential hydrogenation or direct hydrogenation, with the formation of a monoadduct being a critical step. researchgate.netresearchgate.net
Table 1: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | -2.1 |
| Transition State 2 | +12.3 |
| Products | -10.5 |
Note: This data is illustrative and represents typical values obtained from DFT calculations for such reactions.
Catalyst-Substrate Interactions
In catalyzed reactions, understanding the interaction between the catalyst and the substrate is paramount for explaining the origin of rate acceleration and enantioselectivity. clockss.org For reactions involving this compound, computational models can reveal the key non-covalent interactions, such as hydrogen bonding and π-π stacking, that stabilize the catalyst-substrate complex. nih.gov
The thiazole (B1198619) nitrogen and the hydroxyl group of the alcohol can act as coordination sites for a metal catalyst, while the thiazole ring itself can engage in π-stacking interactions. The geometry of the catalyst-substrate complex is a determining factor in the stereochemical outcome of the reaction.
Molecular Modeling and Simulation of Stereochemical Induction
Molecular modeling and simulation techniques are indispensable for predicting and rationalizing the stereochemical outcomes of asymmetric reactions.
Prediction and Rationalization of Enantiomeric Excess
The enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. Computational models can predict the e.e. of a reaction by calculating the energy difference between the diastereomeric transition states leading to the (S) and (R) products. The Curtin-Hammett principle can then be applied to relate this energy difference to the product ratio. High-throughput screening methods, while experimental, rely on principles that can be modeled computationally to accelerate the discovery of effective chiral catalysts. nih.govnih.gov
Table 2: Hypothetical Calculated vs. Experimental Enantiomeric Excess
| Catalyst | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) | Experimental e.e. (%) |
| Catalyst A | 1.8 | 90 | 88 |
| Catalyst B | 1.2 | 70 | 72 |
| Catalyst C | 2.5 | 98 | 97 |
Note: This data is illustrative. ΔΔG‡ represents the difference in the free energy of activation between the two diastereomeric transition states.
Conformational Analysis of Chiral Intermediates and Transition States
The three-dimensional structure of intermediates and transition states plays a crucial role in determining the stereoselectivity of a reaction. Conformational analysis, often performed using a combination of molecular mechanics and quantum mechanics, helps to identify the most stable conformations of these transient species.
For this compound, the orientation of the thiazole ring relative to the alkyne and hydroxyl groups in the transition state will dictate the facial selectivity of an incoming reagent. By analyzing the steric and electronic interactions in different conformations, researchers can rationalize why a particular enantiomer is formed preferentially.
In Silico Design and Virtual Screening of Novel Chiral Catalytic Systems Based on Thiazolyl Alcohol Scaffolds
Computational methods are increasingly used for the in silico design and virtual screening of new catalysts. nih.gov By starting with a known scaffold, such as the thiazolyl alcohol structure, new catalyst candidates can be generated by modifying substituents and evaluating their predicted performance computationally. This approach significantly reduces the experimental effort required to discover new and improved catalysts. mdpi.comnih.gov
Virtual screening involves docking a library of potential catalyst candidates to the substrate and scoring the interactions. The top-scoring candidates are then synthesized and tested experimentally. This strategy has been successfully applied to the discovery of new catalysts for a variety of asymmetric transformations.
Advanced Spectroscopic Characterization in S 2 Thiazol 2 Yl but 3 Yn 2 Ol Research Context
Spectroscopic Methodologies for Definitive Stereochemical Assignment
The determination of the absolute configuration at the chiral carbon of (S)-2-(Thiazol-2-YL)but-3-YN-2-OL is critical. While various methods exist, spectroscopic techniques offer powerful and often non-destructive means of assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: In the absence of a crystal structure, NMR spectroscopy provides the most versatile tools for stereochemical elucidation. The use of chiral derivatizing agents (CDAs) is a classic and reliable method. By reacting the tertiary alcohol with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), a pair of diastereomers is formed. These diastereomers exhibit distinct NMR signals, particularly for protons and carbons near the chiral center. Analysis of the chemical shift differences (Δδ) in the ¹H or ¹⁹F NMR spectra of these diastereomers can allow for the assignment of the absolute configuration of the original alcohol.
Another powerful NMR-based technique involves the use of chiral solvating agents (CSAs). These agents form transient, weak complexes with the enantiomers of the chiral analyte, leading to the formation of diastereomeric solvates. This can result in the splitting of NMR signals for the enantiomers, allowing for the determination of enantiomeric purity and, by comparison to known standards, the assignment of the absolute configuration.
Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are also invaluable. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. By comparing the experimentally obtained ECD or VCD spectrum with spectra predicted from quantum mechanical calculations of the known (S) configuration, a definitive stereochemical assignment can be made.
In Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation and Intermediate Detection
To fully understand and optimize the synthesis of this compound, it is often necessary to study the reaction as it happens. In situ spectroscopic methods allow for real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates.
Process IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is well-suited for monitoring the progress of chemical reactions. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, characteristic vibrational frequencies of reactants, intermediates, and products can be tracked over time. For the synthesis of this compound, one could monitor the disappearance of the carbonyl stretch of a ketone precursor and the appearance of the characteristic O-H and C≡C-H stretches of the product.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3600 - 3200 (broad) |
| C≡C-H (Terminal Alkyne) | Stretching | ~3300 |
| C≡C (Alkyne) | Stretching | ~2115 |
| C=N (Thiazole Ring) | Stretching | ~1502 iucr.org |
| Aromatic C-H (Thiazole) | Stretching | ~3056 iucr.org |
In Situ NMR Spectroscopy: For more detailed mechanistic insights, in situ NMR can be employed. This powerful technique can provide structural information on all species present in the reaction mixture, including short-lived catalytic species or reaction intermediates that might otherwise be undetectable. This could be particularly insightful in asymmetric syntheses where understanding the catalyst-substrate interaction is key to enantioselectivity.
Advanced Structural Elucidation of Complex Products and Intermediates via Multidimensional NMR and High-Resolution Mass Spectrometry
Once synthesized, the definitive structural confirmation of this compound and any related compounds relies on a combination of multidimensional NMR and high-resolution mass spectrometry (HRMS).
Multidimensional NMR: While one-dimensional ¹H and ¹³C NMR provide fundamental information, two-dimensional NMR experiments are necessary to assemble the complete molecular structure.
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, for example, confirming the relationship between protons on the thiazole (B1198619) ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like the chiral center and the alkyne carbon attached to it) and for connecting the butynol (B8639501) moiety to the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which can help to confirm the three-dimensional structure.
| Proton Environment | Expected ¹H NMR Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole H5 | 7.27 - 8.77 smolecule.com | Doublet |
| Thiazole H4 | 7.27 - 8.77 smolecule.com | Doublet |
| Alkyne H | ~2.5 | Singlet |
| Methyl H | ~1.6 | Singlet |
| Hydroxyl H | Variable | Broad Singlet |
| Carbon Environment | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Thiazole C2 | ~170 |
| Thiazole C4 | ~143 |
| Thiazole C5 | ~120 |
| Alkyne C (internal) | ~88 |
| Alkyne C (terminal) | ~75 |
| Chiral Center C | ~65 |
| Methyl C | ~30 |
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula (C₇H₇NOS). The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. For thiazole derivatives, common fragmentation pathways include cleavage of the thiazole ring and loss of substituents. iucr.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-(Thiazol-2-yl)but-3-yn-2-OL, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of thiazole derivatives to propargyl alcohols. For example, thiazol-2-yl lithium intermediates may react with but-3-yn-2-ol derivatives under inert atmospheres (e.g., argon). Solvent choice (e.g., THF or DMF) and temperature (0–25°C) are critical for controlling stereoselectivity. Catalytic enantioselective methods using chiral ligands (e.g., BINOL derivatives) may enhance the (S)-enantiomer yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Monitor reaction progress using TLC or HPLC to optimize time and yield .
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards. Alternatively, polarimetry ([α]D measurements) or X-ray crystallography (if single crystals are obtainable) provides definitive confirmation. For crystallography, SHELX software (SHELXL refinement) is widely used for small-molecule structures .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : The compound’s propargyl alcohol moiety (but-3-yn-2-ol backbone) may pose flammability and toxicity risks. Use flame-resistant labware and avoid open flames. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Refer to safety data sheets (SDS) for but-3-yn-2-ol analogs, which recommend storage at –20°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These analyses reveal nucleophilic/electrophilic sites, aiding in predicting regioselectivity in reactions. The Colle-Salvetti correlation-energy formula, implemented in Gaussian or ORCA software, optimizes electron-density distributions for accurate reactivity profiles .
Q. What role do hydrogen-bonding patterns play in the crystallographic packing of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) rings or C(4) chains). The hydroxyl group in the but-3-yn-2-ol moiety likely forms O–H···N bonds with the thiazole’s nitrogen. Use Mercury software to visualize packing diagrams from crystallographic data (CIF files). SHELXL refinement parameters (e.g., R-factor < 5%) ensure structural accuracy .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial applications?
- Methodological Answer : Replace the thiazole ring with bioisosteres (e.g., 1,2,4-thiadiazole) or modify the propargyl alcohol chain (e.g., alkylation) to enhance lipophilicity and membrane penetration. Test derivatives against Gram-positive/negative bacteria (MIC assays) and compare with control compounds. Recent studies on thiazolyl hydrazones show that electron-withdrawing groups (e.g., –NO₂) improve antimicrobial potency .
Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping proton peaks) can be resolved via 2D techniques (HSQC, HMBC) to assign quaternary carbons and coupling partners. High-resolution mass spectrometry (HRMS-ESI) confirms molecular formula integrity. For vibrational spectroscopy, compare experimental IR bands (e.g., –C≡C– stretch at ~2100 cm⁻¹) with DFT-simulated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
